1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H18ClFN2O2 and its molecular weight is 288.74. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
One significant application of compounds related to 1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride is in the development of antibacterial agents. For instance, pyridonecarboxylic acids, which share structural similarities, have been studied for their potent antibacterial properties (Egawa et al., 1984). Similarly, compounds like 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have shown enhanced antibacterial activity, leading to further biological studies (Miyamoto et al., 1987).
Influenza Neuraminidase Inhibition
Research has shown that certain pyrrolidine core compounds, including those similar to the subject compound, can act as effective inhibitors of influenza neuraminidase. This makes them potential candidates for treating influenza. For example, the compound A-192558 has been identified as a potent neuraminidase inhibitor, indicating the therapeutic potential of these compounds in antiviral applications (Wang et al., 2001).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of structurally related compounds. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been synthesized and characterized, providing insights into the structural and chemical properties of these compounds (Sapnakumari et al., 2014).
Cancer Treatment
Compounds structurally similar to this compound have been explored for their potential in treating cancer. For instance, certain kinase inhibitors that share structural characteristics with this compound have shown promise in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Antiviral Activity
Research has also been conducted on the antiviral properties of related compounds. For example, derivatives of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, similar in structure, have been synthesized and studied for their in vitro antiviral activities, though they were found not to be active against specific viruses (Ivashchenko et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are all factors that enhance the potential for future drug discovery .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, compounds active at neurotensin receptors (NTS1 and NTS2) have been reported to exert various effects .
Mode of Action
It’s known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exert various biological effects .
Action Environment
The spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18;/h1-4,10,12H,5-8,15H2,(H,17,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGPIFROHKUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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